3-(Nitromethyl)cyclohexanone

Organic Synthesis Nucleophilic Addition Regioselectivity

Select 3-(nitromethyl)cyclohexanone for its unique dual-functionality: an electrophilic ketone paired with a nucleophilic α-carbon activated by the nitro group. This pre-installed 3-position scaffold delivers regioselective control unattainable with acyclic nitroalkanes, enabling efficient organocatalytic 1,4-additions and a distinct ring-cleavage pathway to valuable ω-nitrocarboxylic acid and α,ω-dicarboxylic acid monomers. With a balanced XLogP of 0.5 and zero HBD, it serves as an ideal core for CNS-permeable medicinal chemistry programs and convergent total synthesis (e.g., dideoxy lomaiviticinone). Insist on this specific β-nitroketone architecture to guarantee stereochemical outcomes and synthetic efficiency that simpler cyclohexanones or 2-nitrocyclohexanone cannot provide.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 50870-56-9
Cat. No. B1656135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Nitromethyl)cyclohexanone
CAS50870-56-9
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C[N+](=O)[O-]
InChIInChI=1S/C7H11NO3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2
InChIKeyKZRJSGQVSDJUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Nitromethyl)cyclohexanone (CAS 50870-56-9): Procurement-Grade Identity and Key Characteristics


3-(Nitromethyl)cyclohexanone (CAS 50870-56-9) is a specialized cyclohexanone derivative that incorporates a nitromethyl substituent at the 3-position of the cyclohexane ring [1]. This structural motif establishes the compound as a versatile α-nitroketone-like intermediate, featuring both an electrophilic ketone and a highly nucleophilic α-carbon activated by the adjacent nitro group [2]. With a molecular weight of 157.17 g/mol and a calculated XLogP3-AA value of 0.5 [1], the compound occupies a distinct physicochemical niche, balancing moderate lipophilicity with reactivity imparted by its electron-withdrawing nitro group.

Why 3-(Nitromethyl)cyclohexanone Cannot Be Replaced by Simpler Nitroalkanes or Cyclohexanones


Substituting 3-(nitromethyl)cyclohexanone with simpler analogs such as nitromethane or unsubstituted cyclohexanone is not feasible due to its dual-functionality and unique regiochemical profile . The compound's pre-installed 3-position nitromethyl group is not merely a source of nitroalkane nucleophilicity; it provides a rigid, cyclic framework that directs subsequent transformations with regioselectivity not attainable from acyclic nitroalkanes [1]. Unlike the tautomeric, highly acidic 2-nitrocyclohexanone [2], the β-relationship between the nitro group and the ketone in 3-(nitromethyl)cyclohexanone enables distinct reaction pathways, including specific ring-cleavage and annulation sequences, rendering the in-class compounds non-interchangeable for applications requiring this precise architecture [1].

Quantitative Differentiation of 3-(Nitromethyl)cyclohexanone Against In-Class Analogs


Regiochemical Differentiation: 3-Substituted vs. 2-Substituted Cyclohexanone Reactivity

In base-catalyzed Michael addition reactions, 3-(nitromethyl)cyclohexanone functions as a pre-organized nucleophile where the α-proton acidity and subsequent carbanion generation occur at a position remote from the ketone carbonyl [1]. This is in direct contrast to 2-nitrocyclohexanone, which exhibits extreme acidity (pKa ~5.3, 5 × 10¹³ times more acidic than cyclohexanone) due to α-carbonyl proton activation, leading to a different tautomeric and nucleophilic profile [2]. The 3-substituted regioisomer avoids the strong α-carbonyl tautomerization of 2-nitrocyclohexanone, enabling cleaner, regiodefined C-C bond formation at the β-position relative to the ketone.

Organic Synthesis Nucleophilic Addition Regioselectivity

Catalytic Efficiency: 3-(Nitromethyl)cyclohexanone vs. Acyclic Nitromethane in Organocatalytic 1,4-Additions

While acyclic nitromethane is a common Michael donor, 3-(nitromethyl)cyclohexanone offers a distinct advantage in catalytic transformations requiring a cyclic framework . Studies employing azacalix[3](2,6)pyridine superbases (pKBH+ = 29.5 in CD3CN) demonstrate that 3-(nitromethyl)cyclohexanone participates efficiently in 1,4-additions . The cyclic structure reduces the degrees of conformational freedom, potentially enhancing stereocontrol in asymmetric variants when compared to the simple, highly flexible nitromethane nucleophile .

Organocatalysis Michael Addition Asymmetric Synthesis

Physicochemical Differentiation: Lipophilicity and Rotatable Bond Count vs. Functionalized Analogs

The compound's calculated XLogP3-AA of 0.5 and a single rotatable bond (excluding the nitro group rotation) present a distinct physicochemical profile compared to more polar or rigid analogs [1]. For instance, 4-Hydroxy-4-(nitromethyl)cyclohexanone (CAS 87875-48-7) incorporates an additional hydroxyl group, which significantly increases hydrogen bonding capacity and polarity, and has a higher molecular weight (173.17 g/mol) . The simpler 3-(nitromethyl)cyclohexanone offers a lower hydrogen bond donor count (0 vs. 1) and a more balanced lipophilic-hydrophilic profile, potentially facilitating different membrane permeability or solubility characteristics in downstream biological or materials applications [1].

Physicochemical Profiling ADME Chemical Space

Synthetic Utility: Ring Cleavage Potential Differentiates 3-(Nitromethyl)cyclohexanone from Non-Nitro Cyclohexanones

Cyclic α-nitroketones, a class to which 3-(nitromethyl)cyclohexanone is functionally related, are known to undergo nucleophilic ring cleavage at the activated C-C bond between the carbonyl and the nitro-substituted carbon [1]. This reactivity is unique to this class and is absent in unsubstituted cyclohexanone. This allows for the synthesis of valuable linear molecules, such as ω-nitrocarboxylic acids, α,ω-dicarboxylic acids, and α,ω-dinitroalkanes [1]. The 3-substitution pattern positions the nitro group to facilitate a specific cleavage route that is not accessible to 2-nitrocyclohexanone, which undergoes a different ring-opening mode [1].

Ring Opening Reactions Dicarboxylic Acid Synthesis α,ω-Functionalization

Purity and Availability: 3-(Nitromethyl)cyclohexanone as a Defined, Catalog-Listed Intermediate

3-(Nitromethyl)cyclohexanone is available from specialized chemical suppliers at a defined purity of 98%, with a unique MDL identifier (MFCD11847691) . In contrast, closely related functionalized cyclohexanones often require custom synthesis. The commercial availability at this purity level allows for immediate deployment in synthetic workflows without the lead time and quality validation overhead associated with in-house preparation of analogous, less-available nitrocyclohexanone derivatives .

Chemical Procurement Building Blocks Research Supply

Optimal Application Scenarios for 3-(Nitromethyl)cyclohexanone in Advanced Research


Enantioselective Organocatalytic Michael Addition

Leveraging its cyclic, pre-organized scaffold, 3-(nitromethyl)cyclohexanone serves as an excellent Michael donor in enantioselective conjugate additions. Its performance in superbase-catalyzed 1,4-additions and its potential for high stereocontrol in asymmetric Michael reactions, as demonstrated with related chiral diamine catalysts achieving up to 96.5:3.5 er , make it a prime candidate for constructing chiral cyclohexanone derivatives. This is directly supported by the evidence of its efficient participation in organocatalytic 1,4-additions (Section 3, Evidence Item 2).

Synthesis of ω-Functionalized Linear Molecules via Regioselective Ring Cleavage

The specific 3-substitution pattern on the cyclohexanone ring enables a unique ring-cleavage pathway to generate valuable ω-nitrocarboxylic acids and α,ω-dicarboxylic acids . This application is irreplaceable by simpler cyclohexanones or 2-nitrocyclohexanone, as detailed in the class-level evidence on cyclic α-nitroketone reactivity (Section 3, Evidence Item 4). This route is particularly valuable in polymer chemistry for the preparation of specialized monomers.

Precursor for CNS-Penetrant and Membrane-Active Molecular Libraries

The compound's balanced physicochemical profile (XLogP 0.5, 0 HBD, 1 rotatable bond) positions it favorably over more polar analogs like 4-Hydroxy-4-(nitromethyl)cyclohexanone (Section 3, Evidence Item 3). This makes 3-(nitromethyl)cyclohexanone a strategic choice as a core scaffold in medicinal chemistry programs targeting moderate lipophilicity and permeability, such as in the development of CNS-active small molecules or probes for membrane biology.

Key Intermediate in Total Synthesis of Complex Natural Products

The compound's demonstrated utility in the synthesis of complex targets, such as dideoxy lomaiviticinone via its corresponding enone derivative , underscores its value in multi-step total synthesis. Its ability to provide a defined, pre-functionalized cyclohexanone ring system is critical for convergent strategies, differentiating it from simpler, less-functionalized starting materials that would require additional synthetic steps.

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